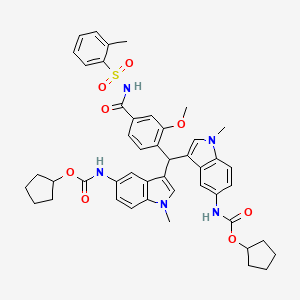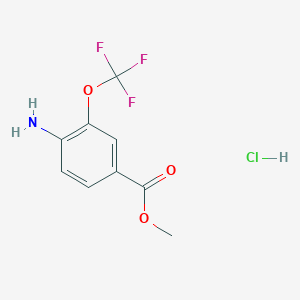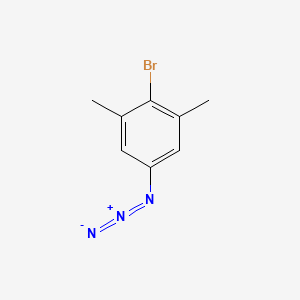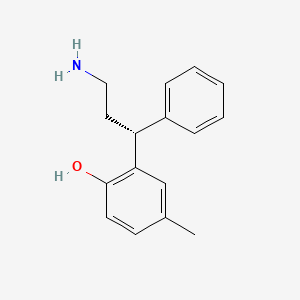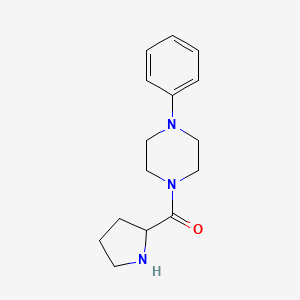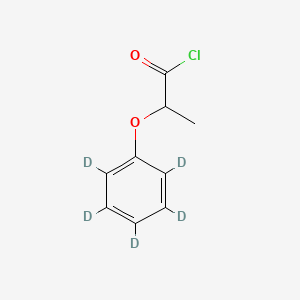
2-Phenoxypropanoyl Chloride-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxypropanoyl Chloride-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications. Its molecular formula is C9H4D5ClO2, and it has a molecular weight of 189.65 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropanoyl Chloride-d5 typically involves the chlorination of 2-Phenoxypropanoic acid-d5. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxypropanoyl Chloride-d5 undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Phenoxypropanoic acid-d5 and hydrochloric acid (HCl).
Reduction: It can be reduced to 2-Phenoxypropanol-d5 using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-Phenoxypropanoic acid-d5: Formed from hydrolysis.
2-Phenoxypropanol-d5: Formed from reduction.
Applications De Recherche Scientifique
2-Phenoxypropanoyl Chloride-d5 is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Used in metabolic studies involving stable isotope labeling to trace metabolic pathways.
Medicine: In the synthesis of deuterium-labeled drugs for pharmacokinetic studies.
Industry: As a chemical intermediate in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenoxypropanoyl Chloride-d5 involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the synthesis of pharmaceuticals, it acts as an acylating agent to introduce the 2-Phenoxypropanoyl group into the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxypropionyl Chloride: The non-deuterated analog of 2-Phenoxypropanoyl Chloride-d5.
2-Phenoxypropanoic Acid: The carboxylic acid precursor used in the synthesis of this compound.
2-Phenoxypropanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in metabolic and pharmacokinetic studies. This compound’s stability and reactivity make it a versatile intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C9H9ClO2 |
|---|---|
Poids moléculaire |
189.65 g/mol |
Nom IUPAC |
2-(2,3,4,5,6-pentadeuteriophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3/i2D,3D,4D,5D,6D |
Clé InChI |
BDSSZTXPZHIYHM-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(C)C(=O)Cl)[2H])[2H] |
SMILES canonique |
CC(C(=O)Cl)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


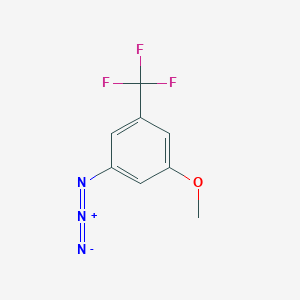
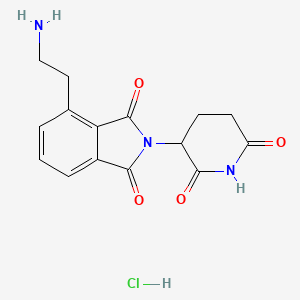

![4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile](/img/structure/B13448843.png)

![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)
